4-Bromo-2-fluoro-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

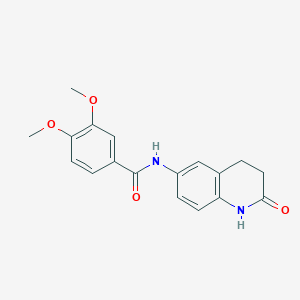

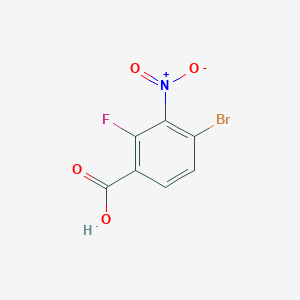

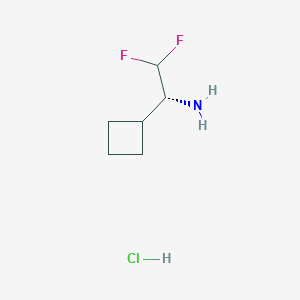

4-Bromo-2-fluoro-3-nitrobenzoic acid is a derivative of benzoic acid having a bromo, fluoro, and nitro substituents at the 4-, 2-, and 3-positions respectively . The functional groups in this compound possess different reactivities .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines . Another synthesis method starts from o-methyl phenol, selectively generating a key intermediate 2-methyl-6-nitrophenol through nitration reaction, generating 2-chloro-3-nitrotoluene through hydroxyl chlorination, generating 2-fluoro-3-nitrotoluene through fluoro reaction, and finally oxidizing methyl to generate 2-fluoro-3-nitrobenzoic acid under the action of an oxidant .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-3-nitrobenzoic acid is C7H4BrFNO4 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The carboxylic acid in 4-fluoro-3-nitrobenzoic acid reacts with alcohols for esters . Fluoride substituent favours nucleophilic aromatic substitution while nitro group can be reduced to an amine as a nucleophile .Physical And Chemical Properties Analysis

4-Fluoro-3-nitrobenzoic acid is a solid with a melting point of 123-126 °C (lit.) . It is soluble in 95% ethanol .Applications De Recherche Scientifique

Synthesis of Biaryl Intermediates

“4-Bromo-2-fluorobenzoic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This process is crucial in the production of a wide range of chemicals, including pharmaceuticals and polymers.

Preparation of Benzimidazoles

This compound can be used as a starting reagent in the preparation of novel benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications, including antifungal, antiparasitic, and anticancer activities.

Antimycobacterial Activity

Novel benzimidazoles synthesized using “4-Bromo-2-fluoro-3-nitrobenzoic acid” have shown antimycobacterial activity . This suggests potential applications in the development of new drugs for the treatment of mycobacterial infections, such as tuberculosis.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The compound can also be used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.

Pictet-Spengler Reaction

“4-Bromo-2-fluoro-3-nitrobenzoic acid” can be used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . This reaction is a key step in the biosynthesis of many natural products, including alkaloids.

Safety and Handling

While not a direct application, it’s important to note the safety information related to “4-Bromo-2-fluoro-3-nitrobenzoic acid”. It is classified under GHS07, with hazard statements H315, H319, and H335 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .

Mode of Action

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction involves the transfer of an organozinc compound to an organic halide, catalyzed by a palladium complex . The bromine atom in the compound likely serves as a leaving group in this process .

Biochemical Pathways

The compound may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . These intermediates can then participate in various biochemical reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-nitrobenzoic acid . For instance, the compound’s reactivity could be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of oxidizing or reducing agents.

Safety and Hazards

Orientations Futures

The ortho-position of fluoride and nitro makes 4-fluoro-3-nitrobenzoic acid an ideal precursor for making benzimidazoles derivatives . These derivatives are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines , indicating potential future directions in pharmaceutical applications.

Relevant Papers One relevant paper discusses a multi-step synthetic sequence where 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . Another paper discusses the synthesis of 2-fluoro-3-nitrobenzoic acid from 2-fluoro-3-nitrotoluene .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVZJUGOZVJLBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)

![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)